1-Deoxy-1-morpholino-D-fructose

Catalog No.
S626868
CAS No.
6291-16-3
M.F
C10H19NO7
M. Wt
265.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Deoxy-1-morpholino-D-fructose

CAS Number

6291-16-3

Product Name

1-Deoxy-1-morpholino-D-fructose

IUPAC Name

(3S,4R,5R)-3,4,5,6-tetrahydroxy-1-morpholin-4-ylhexan-2-one

Molecular Formula

C10H19NO7

Molecular Weight

265.26 g/mol

InChI

InChI=1S/C10H19NO6/c12-6-8(14)10(16)9(15)7(13)5-11-1-3-17-4-2-11/h8-10,12,14-16H,1-6H2/t8-,9-,10-/m1/s1

InChI Key

MQDTXDVZHGTKQS-UUBZBTQISA-N

SMILES

C1COCCN1CC(=O)C(C(C(CO)O)O)O

Synonyms

1-deoxy-1-morpholinofructose, 1-DMF

Canonical SMILES

C1COCCN1C(C(=O)C(C(C(CO)O)O)O)O

Isomeric SMILES

C1COCCN1C(C(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O

1-Deoxy-1-morpholino-D-fructose (DMF) is a valuable tool in scientific research, particularly in the field of glycation. Glycation, also known as non-enzymatic glycosylation, is a spontaneous process where sugars react with proteins or lipids. This reaction can lead to the formation of advanced glycation end products (AGEs) which have been implicated in various age-related diseases and complications of diabetes [].

DMF serves as an analog of the 1-deoxy-1-amino-fructose (DOF) radical, a key intermediate formed during glycation []. Due to its structural similarity to DOF, DMF can be used in assays to study different aspects of glycation. Here are some specific applications:

  • Measurement of Glycation Levels

    DMF can be employed in glycation assays to quantify the amount of protein or lipid modification by sugars. In these assays, DMF competes with biomolecules for reactive sugar carbonyl groups, effectively mimicking the initial step of glycation. The extent of DMF modification can then be measured to indirectly assess the level of glycation that would have occurred on the biomolecule of interest [].

  • Inhibitor Screening

    Researchers can utilize DMF assays to screen for potential inhibitors of glycation. By introducing candidate inhibitors into the assay system, scientists can evaluate their ability to reduce DMF modification, thereby indicating their potential to block glycation and AGE formation [].

DMF is a derivative of fructose, a simple sugar. It is synthesized by replacing the hydroxyl group at the first carbon position of fructose with a morpholine ring []. This modification alters the chemical properties of the molecule, making it a valuable tool for studying carbohydrate metabolism and protein interactions [].


Molecular Structure Analysis

DMF possesses a unique structure combining a six-membered fructose ring with a five-membered morpholine ring attached at the C1 position []. The presence of multiple hydroxyl groups (-OH) makes it hydrophilic (water-loving), while the morpholine ring introduces a nitrogen atom, potentially affecting its interaction with other molecules [].


Chemical Reactions Analysis

The specific synthesis pathway for DMF is not widely reported in the scientific literature. However, it is likely derived from fructose through a series of chemical reactions, potentially involving protection and deprotection steps to selectively modify the C1 hydroxyl group [].


Physical And Chemical Properties Analysis

  • Molecular Formula: C10H19NO6 []
  • Molecular Weight: 249.26 g/mol []
  • Appearance: White to yellow powder []
  • Melting Point: 147-150°C []
  • Solubility: Soluble in pyridine, slightly soluble in water []
  • Stability: Light sensitive, recommended storage at -20°C for long-term []
  • Inhibition of dinitrophenol production: DMF may reduce the production of dinitrophenol, a molecule that disrupts cellular energy production []. This could potentially have implications for research on oxidative stress and mitochondrial dysfunction [].
  • Protein interaction: DMF's ability to bind to lysine residues (a specific amino acid) in proteins might be relevant for studying protein-carbohydrate interactions [].
  • Protection against oxidative damage: DMF has been shown to decrease reactive oxygen species (ROS) levels, potentially offering protection against oxidative stress-induced damage [].

DMF is currently for research use only and not intended for human consumption []. Information on specific toxicity data is limited. However, as a general precaution, it should be handled with standard laboratory safety procedures, including wearing gloves and eye protection.

XLogP3

-3.4

Dates

Modify: 2023-08-15

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